(1-Ethylcyclopentyl)amine hydrochloride
Overview
Description
(1-Ethylcyclopentyl)amine hydrochloride is a cyclic amine with the chemical formula C9H19N.HCl. It has a molecular weight of 149.66 . The compound is in solid form at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H15N.ClH/c1-2-7(8)5-3-4-6-7;/h2-6,8H2,1H3;1H
. This code provides a standardized way to represent the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 149.66 . More specific physical and chemical properties may be found in specialized chemical databases or literature.Scientific Research Applications
Applications in Microencapsulation and Drug Delivery
- The amphiphilic alginate-amide derivative (OAAD), synthesized using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC-HCl), showed potential in microencapsulation applications. It was particularly effective in the encapsulation of λ-cyhalothrin (LCH), offering controlled release properties. This demonstrates the compound's utility in creating effective delivery systems for agrochemicals or pharmaceuticals (Yang, Ren, & Xie, 2011).
In Analytical Chemistry and Compound Synthesis
- The synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, which are surrogates for 1,1-dimethylpropargylamine, was achieved with overall yields of 39% and 25%, respectively. This illustrates the compound's role in creating intermediates or end products useful in chemical syntheses, potentially contributing to the production of various industrial or pharmaceutical compounds (Kozhushkov et al., 2010).
Mechanism of Action
Amines are critical in biology and medicine, with examples ranging from neurotransmitters, such as dopamine and serotonin, to local anesthetics. In terms of their general mechanism of action, many drugs that contain an amine functional group work by interacting with biological amine receptors – proteins, often found in cell membranes, that bind with amines or amine-related molecules .
The environment in which amines act can greatly influence their activity. Factors such as pH can affect the protonation state of the amine, while temperature and solvent can impact its stability and reactivity .
properties
IUPAC Name |
1-ethylcyclopentan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-7(8)5-3-4-6-7;/h2-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXUSXWTSHAVSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1222098-09-0 | |
Record name | 1-ethylcyclopentan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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